molecular formula C36H76O18Si B14236349 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane CAS No. 592471-65-3

27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane

Katalognummer: B14236349
CAS-Nummer: 592471-65-3
Molekulargewicht: 825.1 g/mol
InChI-Schlüssel: QNAUEDIPHBRZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a silicon atom. This compound is part of a broader class of siloxane-based compounds known for their versatility in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane typically involves the stepwise addition of ethylene oxide units to a silicon-containing precursor. The reaction is often catalyzed by strong bases such as potassium hydroxide or sodium hydroxide under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is crucial to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane can undergo various chemical reactions, including:

    Oxidation: The ether linkages in the compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The silicon atom in the compound can participate in substitution reactions with halogenating agents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated siloxanes.

Wissenschaftliche Forschungsanwendungen

27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane-based compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Wirkmechanismus

The mechanism of action of 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Similar in structure but lacks the silicon atom.

    2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A larger molecule with more ether linkages but no silicon atom.

Uniqueness

The presence of the silicon atom in 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

592471-65-3

Molekularformel

C36H76O18Si

Molekulargewicht

825.1 g/mol

IUPAC-Name

bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-dimethylsilane

InChI

InChI=1S/C36H76O18Si/c1-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-35-53-55(3,4)54-36-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-2/h5-36H2,1-4H3

InChI-Schlüssel

QNAUEDIPHBRZJJ-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCOCCOCCOCCOCCOCCO[Si](C)(C)OCCOCCOCCOCCOCCOCCOCCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.